tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound characterized by its molecular formula C14H17Cl2NO3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. Common synthetic routes may include:
Condensation Reactions: Involving the reaction of suitable precursors to form the isoquinoline skeleton.
Halogenation: Introduction of chlorine atoms at the 5 and 7 positions.
Hydroxylation: Addition of a hydroxyl group at the 6 position.
Carboxylation: Introduction of the carboxylate group, followed by esterification with tert-butanol to yield the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the chlorine atoms to hydrogen atoms.
Substitution Reactions: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of less chlorinated or fully hydrogenated derivatives.
Substitution Reactions: Formation of various substituted isoquinolines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural complexity and reactivity make it a candidate for the synthesis of therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, including polymers and coatings. Its unique properties may contribute to the development of new industrial products.
Mechanism of Action
The mechanism by which tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Isoquinoline Derivatives: Other isoquinoline derivatives with different substituents.
Dichloro Compounds: Compounds with similar dichloro substitutions but different core structures.
Hydroxy Compounds: Compounds containing hydroxyl groups in different positions.
Uniqueness: Tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate stands out due to its specific combination of chlorine, hydroxyl, and carboxylate groups, which confer unique chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-14(2,3)20-13(19)17-5-4-9-8(7-17)6-10(15)12(18)11(9)16/h6,18H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLNTSOMNZFWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C1)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851784-76-4 |
Source
|
Record name | tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J736664BPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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